molecular formula C30H21BO2 B12114554 (10-(3-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid

(10-(3-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid

Cat. No.: B12114554
M. Wt: 424.3 g/mol
InChI Key: QJCGXUBGFPUBBG-UHFFFAOYSA-N
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Description

10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid is an organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of an anthracene core substituted with a naphthyl group and a phenyl group, along with a boronic acid functional group. It is primarily used in organic synthesis and materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid typically involves the Suzuki coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general procedure includes the following steps :

    Preparation of Aryl Halide: The starting material, such as 9-bromoanthracene, is prepared through bromination of anthracene.

    Suzuki Coupling Reaction: The 9-bromoanthracene is reacted with 3-(naphthalen-1-yl)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in an appropriate solvent (e.g., toluene or DMF) under reflux conditions.

    Purification: The product is purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production of 10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production .

Chemical Reactions Analysis

Types of Reactions

10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid undergoes various chemical reactions, including:

    Suzuki Coupling: As mentioned, it is commonly used in Suzuki coupling reactions to form carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The compound can undergo reduction reactions to modify the anthracene core or the substituents.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products

Scientific Research Applications

10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid in OLEDs involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly suitable for use in blue OLEDs, where high efficiency and stability are required .

Biological Activity

(10-(3-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid, with the chemical formula C30H21BO2 and CAS number 1084334-60-0, is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their role in medicinal chemistry, particularly in the development of anticancer agents and as tools in biochemical research. This article delves into the biological activity of this specific compound, highlighting its anticancer, antimicrobial, and antioxidant properties.

The molecular weight of this compound is approximately 424.3 g/mol. The compound features a boron atom bonded to an anthracene moiety, which is significant for its interactions with biological targets.

Anticancer Activity

Research indicates that boronic acids can exhibit significant anticancer properties. A study involving various boronic compounds demonstrated that certain derivatives could reduce the viability of prostate cancer cells significantly while maintaining the viability of healthy cells. For instance, compounds similar to our target showed a decrease in cancer cell viability to 33% at a concentration of 5 µM, while healthy cells retained around 71% viability .

Table 1: Cytotoxic Effects of Boronic Compounds on Prostate Cancer Cells

CompoundConcentration (µM)Cancer Cell Viability (%)Healthy Cell Viability (%)
B553371
B754495

The mechanism behind this selective cytotoxicity may involve the ability of boronic acids to interfere with cellular processes critical for cancer cell survival, such as apoptosis and cell cycle regulation.

Antimicrobial Activity

Boronic acids have also been explored for their antimicrobial properties. In studies assessing various boronic compounds against bacterial and fungal microorganisms, it was found that certain derivatives exhibited inhibition zones ranging from 7 to 13 mm against pathogens like Staphylococcus aureus and Escherichia coli . This suggests that this compound may hold promise as an antimicrobial agent.

Table 2: Antimicrobial Activity of Boronic Compounds

MicroorganismInhibition Zone Diameter (mm)
Staphylococcus aureus10
Escherichia coli8
Methicillin-resistant S. aureus (MRSA)12

Antioxidant Activity

Antioxidant properties of boronic acids have been documented, with studies showing that they can act as effective scavengers of free radicals. Various assays, including DPPH and ABTS methods, have demonstrated significant antioxidant activity for phenyl boronic acid derivatives . This activity is crucial in preventing oxidative stress-related damage in cells.

Case Studies and Research Findings

A comprehensive review highlighted the use of boronic acids in cancer treatment strategies, particularly Boron Neutron Capture Therapy (BNCT). This therapy leverages the unique properties of boron compounds to selectively target cancer cells while sparing healthy tissues . Although BNCT requires specialized facilities due to its reliance on neutron sources, it showcases the potential therapeutic applications of compounds like this compound.

Properties

Molecular Formula

C30H21BO2

Molecular Weight

424.3 g/mol

IUPAC Name

[10-(3-naphthalen-1-ylphenyl)anthracen-9-yl]boronic acid

InChI

InChI=1S/C30H21BO2/c32-31(33)30-27-16-5-3-14-25(27)29(26-15-4-6-17-28(26)30)22-12-7-11-21(19-22)24-18-8-10-20-9-1-2-13-23(20)24/h1-19,32-33H

InChI Key

QJCGXUBGFPUBBG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC(=C4)C5=CC=CC6=CC=CC=C65)(O)O

Origin of Product

United States

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